molecular formula C6H12OS B14335370 O-Propan-2-yl propanethioate CAS No. 110306-21-3

O-Propan-2-yl propanethioate

Cat. No.: B14335370
CAS No.: 110306-21-3
M. Wt: 132.23 g/mol
InChI Key: RTGIPDWIFCGJOF-UHFFFAOYSA-N
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Description

O-Propan-2-yl propanethioate is an organic compound with the molecular formula C6H12OS It is a thioester, which is a sulfur analog of an ester, where the oxygen atom in the ester linkage is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Propan-2-yl propanethioate can be synthesized through several methods. One common method involves the reaction of propan-2-ol with propanethioic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

O-Propan-2-yl propanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester to the corresponding alcohol and thiol.

    Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted thioesters.

Scientific Research Applications

O-Propan-2-yl propanethioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other thioesters and sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of O-Propan-2-yl propanethioate involves its interaction with specific molecular targets. The thioester linkage can undergo hydrolysis to release the active thiol, which can then participate in various biochemical pathways. The compound may also act as an inhibitor of certain enzymes by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl acetate: An ester analog with similar reactivity but different properties due to the oxygen atom in the ester linkage.

    Propan-2-yl propanoate: Another ester with a similar structure but different chemical behavior.

    Propan-2-yl thiopropanoate: A thioester with a similar sulfur linkage but different alkyl groups.

Uniqueness

O-Propan-2-yl propanethioate is unique due to its sulfur-containing thioester linkage, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

CAS No.

110306-21-3

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

O-propan-2-yl propanethioate

InChI

InChI=1S/C6H12OS/c1-4-6(8)7-5(2)3/h5H,4H2,1-3H3

InChI Key

RTGIPDWIFCGJOF-UHFFFAOYSA-N

Canonical SMILES

CCC(=S)OC(C)C

Origin of Product

United States

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